2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-3-ylmethyl)piperazin-1-yl)propan-1-one hydrochloride
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Description
2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-3-ylmethyl)piperazin-1-yl)propan-1-one hydrochloride is a useful research compound. Its molecular formula is C19H24Cl2N2O2S and its molecular weight is 415.37. The purity is usually 95%.
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Biological Activity
2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-3-ylmethyl)piperazin-1-yl)propan-1-one hydrochloride, with the CAS number 1351633-39-0, is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex molecular structure that includes a chlorophenoxy group and a piperazine derivative, which are known to influence various biological pathways.
- Molecular Formula : C19H24ClN2O2S
- Molecular Weight : 415.4 g/mol
- Structural Characteristics : The compound contains a chlorophenoxy moiety, which is often associated with herbicidal activity, and a thiophenyl group that may contribute to its pharmacological properties.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that chlorophenoxy derivatives can inhibit the growth of various bacteria and fungi, suggesting a potential use in treating infections.
2. Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity. Similar piperazine derivatives have been investigated for their ability to induce apoptosis in cancer cell lines. In vitro experiments demonstrated that certain analogs reduced cell viability in human cancer cells, indicating a need for further investigation into the mechanisms behind this effect.
3. Dopamine Receptor Modulation
The structural components of this compound suggest potential interactions with dopamine receptors. Compounds with similar piperazine structures have been shown to act as agonists or antagonists at various dopamine receptor subtypes, which could have implications for neuropsychiatric disorders.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study conducted on piperazine derivatives revealed that compounds structurally similar to this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the activation of apoptotic pathways and inhibition of cell proliferation markers.
Mechanistic Insights
The biological mechanisms underlying the activities of this compound are still under investigation. However, based on existing literature:
- Apoptosis Induction : The compound may activate caspase pathways leading to programmed cell death.
- Receptor Interactions : Potential modulation of dopamine receptors could influence neurotransmitter systems related to mood and cognition.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]propan-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2S.ClH/c1-19(2,24-17-5-3-16(20)4-6-17)18(23)22-10-8-21(9-11-22)13-15-7-12-25-14-15;/h3-7,12,14H,8-11,13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QINYYPUQOHCBMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCN(CC1)CC2=CSC=C2)OC3=CC=C(C=C3)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.